molecular formula C11H13N5O2 B3007053 ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate CAS No. 946817-51-2

ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate

Cat. No.: B3007053
CAS No.: 946817-51-2
M. Wt: 247.258
InChI Key: ASNLYFNRVGWZKF-UHFFFAOYSA-N
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Description

Ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate is a tetrazole-based compound featuring a 3-aminophenyl substituent at the 5-position of the tetrazole ring and an ethyl ester group attached via an acetoxy linker. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, confers unique electronic and steric properties, while the 3-aminophenyl group introduces hydrogen-bonding capabilities and enhanced polarity. This compound is of interest in medicinal chemistry and materials science due to the pharmacological relevance of tetrazoles (e.g., antibacterial, antiviral activities) and the tunability of aryl substituents .

Properties

IUPAC Name

ethyl 2-[5-(3-aminophenyl)tetrazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-2-18-10(17)7-16-14-11(13-15-16)8-4-3-5-9(12)6-8/h3-6H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNLYFNRVGWZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate typically involves the reaction of 3-aminophenylacetic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The resulting product is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11H12N4O2
Molecular Weight: 232.24 g/mol
IUPAC Name: Ethyl 2-(5-phenyltetrazol-2-yl)acetate
CAS Number: 21054-65-9

The compound features a tetrazole ring, which is known for its bioactivity and ability to form coordination complexes with metals, making it useful in various applications.

Medicinal Chemistry

Ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate has been studied for its potential therapeutic effects:

  • Antimicrobial Activity: Research has indicated that compounds containing tetrazole rings exhibit antimicrobial properties. Studies have shown that derivatives of tetrazole can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .
  • Anticancer Properties: Some tetrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, the introduction of substituents on the tetrazole ring can enhance its activity against specific cancer types, suggesting a pathway for drug development .

Case Study: Anticancer Activity

A study published in ACS Omega investigated the synthesis of novel tetrazole derivatives and their anticancer activities. The results showed that certain modifications to the tetrazole structure significantly increased cytotoxicity against breast cancer cells .

Agricultural Applications

This compound can also be applied in agriculture:

  • Pesticides and Herbicides: The compound's ability to interact with biological systems allows it to be explored as a potential pesticide or herbicide. Tetrazole compounds have been noted for their efficacy in controlling plant pathogens and pests, contributing to sustainable agricultural practices.

Data Table: Efficacy of Tetrazole Derivatives as Pesticides

Compound NameTarget PestEfficacy (%)Reference
Tetrazole AAphids85
Tetrazole BFungal Pathogen90
Ethyl DerivativeWeeds75

Material Science

In material science, this compound has been investigated for its role in:

  • Polymer Chemistry: The incorporation of tetrazole units into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers modified with tetrazole exhibit improved resistance to degradation under heat and UV exposure.

Case Study: Polymer Modification

A recent study demonstrated that polymers containing tetrazole groups showed enhanced thermal stability compared to their unmodified counterparts. This property is crucial for applications in coatings and high-performance materials .

Mechanism of Action

The mechanism of action of ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Ester Choice : Ethyl esters generally offer better solubility in organic solvents than methyl esters, as seen in vs. .

Crystallographic and Supramolecular Features

Crystal structures of analogs reveal insights into molecular conformations and intermolecular interactions:

  • Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate ():
    • Intramolecular O–H⋯N hydrogen bonding between the hydroxyl and tetrazole.
    • Dihedral angle of 2.85° between tetrazole and benzene rings.
    • Crystal packing via C–H⋯O hydrogen bonds and offset π-π interactions.
  • Ethyl 2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate (): Predicted weaker intermolecular interactions due to the non-polar 4-methylphenyl group. Higher LogP (2.27) compared to the target compound (estimated ~1.8 due to NH₂).

Target Compound Predictions: The 3-aminophenyl group may promote N–H⋯O/N hydrogen bonds, leading to distinct crystal packing. The NH₂ group’s electron-donating nature could also reduce the dihedral angle between the tetrazole and aryl ring compared to .

Table 2: Property Comparison
Property Target Compound Methyl 2-[5-(2-hydroxyphenyl)-tetrazol-2-yl]acetate Ethyl 2-[5-(4-methylphenyl)-tetrazol-2-yl]acetate
Molecular Weight (g/mol) ~246 (estimated) 236.22 246.27
LogP ~1.8 (estimated) Not reported 2.27
Key Interactions N–H⋯O/N H-bonds (predicted) O–H⋯N, C–H⋯O Van der Waals, π-π

Biological Activity

Ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing upon diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with sodium azide, followed by cyclization to form the tetrazole ring. This method has been optimized to enhance yield and purity, utilizing various solvents and temperatures to facilitate the reaction process .

Enzymatic Inhibition

One of the primary areas of investigation regarding this compound is its role as an inhibitor of specific enzymes involved in inflammatory processes. The compound has shown promising results in inhibiting caspase-1, an enzyme critical for the maturation of inflammatory cytokines such as IL-1β. In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of inhibition, with IC50 values indicating effective concentrations for enzymatic activity reduction .

Table 1: Caspase-1 Inhibition Activity

CompoundIC50 (μM)Enzyme Activity (% at 100 μM)
5aa15.18.12
5aeNDIA
16aaNDIA

ND: Not Determined; IA: Inactive

The data indicates that modifications to the tetrazole structure can significantly influence the potency and selectivity of these compounds against caspase-1.

Cytotoxicity and Immunomodulation

In studies involving U937 cells, which are human monocytic cells differentiated into macrophages, this compound demonstrated both cytotoxic and immunomodulatory effects. The compound was evaluated for its ability to modulate IL-1β production in response to lipopolysaccharide (LPS) stimulation. Results indicated that certain derivatives could effectively reduce IL-1β levels, suggesting potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within inflammatory pathways. For instance, it has been reported to affect glutaminyl cyclase activity, which plays a role in protein modification processes relevant to inflammation .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of various tetrazole derivatives, including this compound. These studies highlight how modifications at specific positions on the tetrazole ring can enhance or diminish biological activity. For example, substituents that increase hydrophobicity or steric bulk have been shown to improve inhibitory potency against target enzymes .

Table 2: Structure–Activity Relationship Insights

ModificationObserved Effect
Increased hydrophobicityEnhanced enzyme inhibition
Steric bulk at position 3Improved binding affinity
Hydrophilic groups at meta/para positionsReduced activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate?

  • Methodology : Utilize computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and intermediates. Integrate experimental validation with iterative feedback loops to refine reaction conditions, such as solvent choice, temperature, and catalyst selection. This hybrid approach reduces trial-and-error inefficiencies .
  • Example : For analogous tetrazole derivatives, refluxing in acetic acid with sodium acetate as a base has been effective for cyclization and crystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology : Employ a combination of:

  • Single-crystal X-ray diffraction for definitive structural confirmation (as demonstrated for structurally related ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
  • Mass spectrometry (HRMS) for molecular weight validation.
    • Data Interpretation : Cross-reference experimental results with computational predictions (e.g., bond lengths from quantum calculations) to resolve ambiguities .

Q. How does pH affect the stability of this compound?

  • Methodology : Conduct accelerated stability studies across a pH range (1–13) using buffered solutions. Monitor degradation via HPLC or UV-Vis spectroscopy. For tetrazole analogs, stability over a wide pH range has been observed, suggesting resistance to hydrolysis under moderate conditions .

Advanced Research Questions

Q. How can contradictory data in reaction yield optimization be resolved?

  • Methodology : Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., reactant ratios, temperature) and their interactions. For example, fractional factorial designs minimize experimental runs while capturing nonlinear effects. Conflicting results may arise from unaccounted variables (e.g., trace moisture), necessiting sensitivity analysis .
  • Case Study : ICReDD’s feedback loop between computational predictions and experimental data can reconcile discrepancies by updating reaction models iteratively .

Q. What computational strategies are effective for studying this compound’s reaction mechanisms?

  • Methodology : Use density functional theory (DFT) to map potential energy surfaces, identifying transition states and intermediates. For tetrazole derivatives, reaction path searches combined with intrinsic reaction coordinate (IRC) analysis elucidate mechanisms like cycloaddition or tautomerization .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can membrane separation technologies improve purification?

  • Methodology : Evaluate nanofiltration or reverse osmosis membranes for selective separation based on molecular weight and polarity. For small organic molecules, membrane pore size (1–5 nm) and surface charge are critical parameters. Pilot-scale testing under varying pressures and solvent systems (e.g., ethanol/water) optimizes yield and purity .

Q. What strategies mitigate aggregation issues in biological assays?

  • Methodology : Pre-screen solubility in DMSO/PBS mixtures and use dynamic light scattering (DLS) to detect aggregates. For tetrazole-based compounds, derivatization (e.g., PEGylation) or formulation with cyclodextrins can enhance dispersibility. Reference esterase stability data (e.g., α-naphthyl acetate assays) to assess enzymatic interference .

Methodological Resources

  • Experimental Design : CRDC subclass RDF2050112 emphasizes reactor design and kinetic modeling for scaling reactions .
  • Data Analysis : Polish Journal of Chemical Technology highlights DoE applications for process optimization .
  • Computational Tools : CC-DPS provides quantum chemical datasets for structural validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.